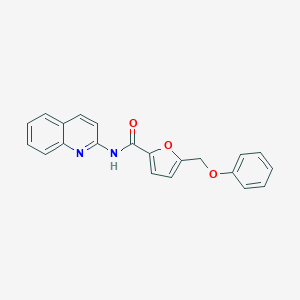
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide, commonly known as PQA, is a chemical compound that has been extensively studied for its potential use in scientific research. PQA is a furamidine derivative that exhibits a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.
Wirkmechanismus
The exact mechanism of action of PQA is not fully understood. However, it is believed that PQA exerts its biological effects by binding to DNA and interfering with DNA replication and transcription. This results in the inhibition of cell growth and proliferation, which is thought to be responsible for the antitumor and antiviral properties of PQA.
Biochemical and Physiological Effects:
PQA has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is thought to be responsible for the antitumor properties of PQA. Additionally, PQA has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of a number of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PQA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. PQA also exhibits a broad spectrum of biological activities, making it a useful tool for studying a wide range of biological processes. However, there are also some limitations to the use of PQA in laboratory experiments. One of the main limitations is that PQA is highly cytotoxic, which can limit its use in certain experiments. Additionally, PQA has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of PQA. One area of research that is currently being explored is the use of PQA in combination with other drugs for the treatment of cancer. Studies have shown that PQA can enhance the activity of other antitumor drugs, which may lead to more effective cancer treatments. Additionally, there is ongoing research into the use of PQA for the treatment of parasitic diseases, such as malaria and leishmaniasis. Finally, there is also interest in the development of new derivatives of PQA with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of PQA involves the reaction of 2-aminobenzonitrile with furfural in the presence of hydrochloric acid. The resulting intermediate is then reacted with phenyl chloroformate to obtain PQA. The synthesis of PQA is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
PQA has been extensively studied for its potential use in scientific research. One of the most promising applications of PQA is in the field of antitumor research. Studies have shown that PQA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PQA has also been shown to exhibit antiviral activity against a number of viruses, including HIV, herpes simplex virus, and cytomegalovirus.
Eigenschaften
Produktname |
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-(phenoxymethyl)-N-quinolin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-21(23-20-13-10-15-6-4-5-9-18(15)22-20)19-12-11-17(26-19)14-25-16-7-2-1-3-8-16/h1-13H,14H2,(H,22,23,24) |
InChI-Schlüssel |
HYXGATZKHDYURN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)

![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)

![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)